Chemical properties of 1-Methyl-2-(trichloroacetyl)imidazole
Chemical properties of 1-Methyl-2-(trichloroacetyl)imidazole
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Methyl-2-(trichloroacetyl)imidazole
Authored by a Senior Application Scientist
Abstract
1-Methyl-2-(trichloroacetyl)imidazole is a highly reactive crystalline solid that serves as a potent acylating agent and a versatile intermediate in synthetic organic chemistry. Its utility is most pronounced in the synthesis of specialized amide-containing structures, such as oligoamides designed for gene regulation. This guide provides a comprehensive technical overview of its chemical properties, an optimized synthesis protocol, its reactivity profile, and critical safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic building block.
Core Chemical and Physical Properties
1-Methyl-2-(trichloroacetyl)imidazole is a solid at room temperature, but its high reactivity necessitates stringent storage conditions to prevent degradation. Key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 30148-23-3 | |
| IUPAC Name | 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone | |
| Molecular Formula | C₆H₅Cl₃N₂O | |
| Molecular Weight | 227.48 g/mol | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, store in freezer, under -20°C | |
| Purity | Typically ≥97-98% |
Synthesis and Mechanistic Insights
The synthesis of 1-Methyl-2-(trichloroacetyl)imidazole is achieved through the acylation of 1-methylimidazole with trichloroacetyl chloride. The choice of base and reaction conditions is critical to achieving high yield and purity, as the product is susceptible to degradation.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
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Acylimidazolium Salt Formation: 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of trichloroacetyl chloride. This forms a highly reactive N-acylimidazolium intermediate.
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Deprotonation: A hindered, non-nucleophilic base is added to deprotonate the acidic C2 proton of the imidazolium salt, yielding the neutral 1-Methyl-2-(trichloroacetyl)imidazole product.
Optimized Synthesis Protocol
Early procedures utilized triethylamine as the base; however, this often led to purification challenges due to the formation of triethylamine hydrochloride and base-catalyzed hydrolysis of the product.[1] An improved, chromatography-free method substitutes triethylamine with N-methylmorpholine, which is more readily removed during aqueous workup.[1]
Experimental Workflow: Improved Synthesis
Caption: Optimized, chromatography-free synthesis workflow.
Detailed Steps:
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A stirred solution of trichloroacetyl chloride (11.2 mL, 100 mmol) in acetonitrile (100 mL) is cooled to -5°C and purged with nitrogen for 15 minutes.[1]
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N-methylimidazole (8 mL, 100 mmol) is added dropwise to the cooled solution.[1]
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The mixture is stirred for 1.5 hours, after which the temperature is raised to 20°C and stirring is continued for an additional hour.[1]
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The reaction mixture is then re-cooled to -5°C, and N-methylmorpholine (10.4 mL, 95 mmol) is added dropwise.[1]
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Stirring is continued for one hour, and the reaction is left to stand at room temperature for 20 hours.[1]
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The solution is concentrated to half its original volume by evaporation, and chloroform (100 mL) is added.[1]
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The organic phase is washed with water to completely remove N-methylmorpholine hydrochloride.
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Upon evaporation of the solvents, diethyl ether is added to the residue to precipitate any minor insoluble solids.[1]
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After filtering and repeated evaporation, the pure product crystallizes spontaneously.[1]
Expert Insight: The extended reaction time (20 hours) with N-methylmorpholine is crucial for driving the reaction to completion, a significant improvement over brief reaction times with triethylamine that resulted in poor yields.[1] The use of N-methylmorpholine is a key process optimization, as its hydrochloride salt is highly water-soluble, simplifying purification immensely.[1]
Chemical Reactivity and Stability
The chemical behavior of 1-Methyl-2-(trichloroacetyl)imidazole is dominated by the highly electrophilic trichloroacetyl group.
Hydrolytic Instability
The compound is highly sensitive to moisture and is unstable at room temperature, readily undergoing hydrolysis in moist air.[1] This reaction is a haloform-type reaction that yields 1-methylimidazole-2-carboxylic acid and chloroform. The presence of bases like N-methylimidazole or triethylamine dramatically accelerates this decomposition, with complete hydrolysis occurring within hours.[1]
Stability Profile
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At Room Temperature: Unstable, particularly in the presence of moist air.[1]
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In Solution: A 1% solution in anhydrous dichloromethane remains stable for up to two months.[1]
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Long-Term Storage: Stable for over three months when stored under an inert atmosphere at -30°C.[1]
Synthetic Transformations
The primary utility of this reagent lies in its ability to act as a powerful acylating agent. The trichloroacetyl group can be readily converted into other functionalities with high efficiency.[1]
Caption: Major reactivity pathways of the title compound.
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Amide and Ester Formation: It reacts cleanly with amines and alcohols to form the corresponding amides and esters, respectively. This makes it an excellent N-terminal capping agent.[1]
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Substrate for Ring Functionalization: The imidazole ring can be further modified. For example, it can undergo nitration at the C4 position, and the resulting nitro group can be reduced to an amine, providing a route to 4-amino-1-methylimidazole derivatives.[1]
Applications in Research and Drug Development
The unique reactivity of 1-Methyl-2-(trichloroacetyl)imidazole makes it a valuable tool in specialized synthetic applications.
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Synthesis of Lexitropsins: It serves as a key N-terminal building block for oligoamides, such as lexitropsins. These molecules are designed to bind to the minor groove of DNA and can be used to regulate gene expression, a significant area of research in biotechnology and drug development.[1]
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Precursor to Functionalized Imidazoles: The imidazole core is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals.[2][3] This reagent provides an entry point for synthesizing complex 2-substituted and 2,4-disubstituted 1-methylimidazoles, which can be screened for a wide range of biological activities.
Spectroscopic Characterization Profile (Predicted)
| Technique | Expected Features |
| ¹H NMR | - N-CH₃: Singlet around 3.7-3.9 ppm. - Ring Protons (H4, H5): Two doublets in the aromatic region (approx. 7.0-7.5 ppm). |
| ¹³C NMR | - C=O: Signal in the range of 170-180 ppm. - CCl₃: Signal around 90-100 ppm. - Imidazole Carbons: Signals between 120-145 ppm. - N-CH₃: Signal around 35-40 ppm. |
| IR (Infrared) | - C=O Stretch: Strong absorption band around 1700-1730 cm⁻¹. - C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region. |
| MS (Mass Spec) | - Molecular Ion (M⁺): Expected at m/z 226/228/230 due to chlorine isotopes. - Key Fragments: Loss of •CCl₃ (m/z ~117-119) and subsequent fragments related to the 1-methyl-2-carbonyl-imidazole cation. |
Safety, Handling, and Storage
1-Methyl-2-(trichloroacetyl)imidazole is a hazardous chemical that requires careful handling by trained personnel.
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Hazards: It is classified as corrosive (GHS05) and causes severe skin burns and eye damage (H314). All contact with skin and eyes must be avoided.
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Handling:
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Always handle inside a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
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Work in a dry, inert atmosphere (e.g., using a glovebox or Schlenk line) to prevent hydrolysis.
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Avoid creating dust.
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Storage:
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Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
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Keep in a freezer at or below -20°C for long-term stability. The material is known to be stable for over three months at -30°C.[1]
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Conclusion
1-Methyl-2-(trichloroacetyl)imidazole is a highly valuable, albeit sensitive, synthetic intermediate. Its utility as a potent acylating agent, particularly in the construction of complex oligoamides, provides significant value to researchers in medicinal chemistry and biotechnology. Understanding its inherent instability and adopting the optimized synthesis and stringent handling protocols outlined in this guide are paramount to its successful and safe application in the laboratory.
References
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Lown, J. W. (2005). AN IMPROVED SYNTHESIS OF 1-METHYL-2-TRICHLOROACETYLIMIDAZOLE. Organic Preparations and Procedures International, 37(3), 288-291. [Link]
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Carl ROTH. Safety Data Sheet: 1-Methylimidazole. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 1-methylimidazole. [Link]
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El-Shehry, M. F., et al. (2014). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scientific Research Publishing. [Link]
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Kumar, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]
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Khan, M. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S352-S359. [Link]
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Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]
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Kumar, V., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(10), 2679-2695. [Link]
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de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]
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Organic Chemistry Portal. Imidazole synthesis. [Link]
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Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. [Link]
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Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]
